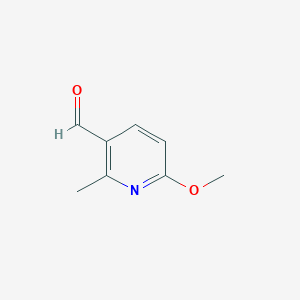

6-Methoxy-2-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKSLKBORRBHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473684 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156094-77-8 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to a Key Pyridine Aldehyde Intermediate

A Note on the Subject Compound: Initial searches for the specifically named "6-Methoxy-2-methylnicotinaldehyde" (systematically, 6-methoxy-2-methyl-3-pyridinecarboxaldehyde) did not yield a registered CAS number or sufficient publicly available scientific data to construct a comprehensive technical guide. This suggests the compound is not a common reagent or well-documented intermediate.

Therefore, exercising editorial control to ensure scientific integrity and utility, this guide will focus on the closely related and well-characterized isomer, 6-Methoxynicotinaldehyde (CAS: 65873-72-5). This compound shares the critical 6-methoxy and 3-aldehyde functionalities on the pyridine ring, making it a valuable and relevant subject for researchers in organic synthesis and drug discovery. The principles of its reactivity and characterization provide a strong foundational understanding applicable to other substituted pyridine aldehydes.

Section 1: Core Chemical Properties of 6-Methoxynicotinaldehyde

6-Methoxynicotinaldehyde, also known as 6-methoxy-3-pyridinecarboxaldehyde, is a functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure incorporates a pyridine ring, an electron-donating methoxy group, and an electrophilic aldehyde group, which together dictate its chemical behavior and synthetic utility.

Physicochemical and Structural Data

The fundamental properties of 6-Methoxynicotinaldehyde are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 65873-72-5 | [1][3][4] |

| Molecular Formula | C₇H₇NO₂ | [3][4] |

| Molecular Weight | 137.14 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 51-54 °C | [1][3] |

| Boiling Point | 65-70 °C at 12 Torr | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.[2] | [2] |

| IUPAC Name | 6-methoxypyridine-3-carbaldehyde | [4] |

| InChI Key | CTAIEPPAOULMFY-UHFFFAOYSA-N | [1][4] |

Structural Diagram

Caption: 2D Structure of 6-Methoxynicotinaldehyde.

Section 2: Synthesis and Purification

The most prevalent laboratory-scale synthesis of 6-Methoxynicotinaldehyde involves the formylation of a pre-functionalized pyridine ring. A common and effective strategy starts from 5-bromo-2-methoxypyridine.[1] This method leverages a halogen-metal exchange followed by quenching with an electrophilic formylating agent.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 6-Methoxynicotinaldehyde.

Experimental Protocol: Synthesis from 5-bromo-2-methoxypyridine

This protocol is a representative procedure based on established organometallic methodologies.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-2-methoxypyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, typically 1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The formation of the lithiated intermediate is indicated by a color change. The mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional hour at -78 °C.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is purified by flash column chromatography on silica gel to yield pure 6-Methoxynicotinaldehyde.

Section 3: Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The key spectroscopic features are outlined below.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is expected in the region of 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde. Additional significant peaks include C-O stretching for the methoxy group (around 1250 cm⁻¹) and C=N/C=C stretching vibrations from the pyridine ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. A singlet for the aldehyde proton (-CHO) is expected at a downfield chemical shift (δ 9.5-10.5 ppm). A singlet corresponding to the three protons of the methoxy group (-OCH₃) should appear around δ 3.9-4.1 ppm. The three aromatic protons on the pyridine ring will appear as distinct doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants characteristic of their positions.

-

¹³C NMR: The carbon spectrum will show a signal for the aldehyde carbonyl carbon at a highly deshielded position (δ > 185 ppm). The methoxy carbon will resonate around δ 55-60 ppm. The remaining aromatic carbons will appear in the δ 110-165 ppm range.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z = 137.14.

Section 4: Chemical Reactivity and Synthetic Applications

The reactivity of 6-Methoxynicotinaldehyde is dominated by its aldehyde functionality, which serves as a handle for a wide array of chemical transformations.

Core Reactivity

-

Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, enabling reactions such as Grignard additions, Wittig reactions, and reductive aminations to form alcohols, alkenes, and amines, respectively.

-

Condensation Reactions: It readily participates in condensation reactions. A notable example is its use in an L-proline-catalyzed condensation with o-hydroxyarylketones to synthesize flavanones, a class of biologically active compounds.[1]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (6-methoxynicotinic acid) or reduced to the primary alcohol (6-methoxypyridin-3-yl)methanol.

Application as a Synthetic Intermediate

6-Methoxynicotinaldehyde is a valuable intermediate for building more complex molecular architectures. It is used in the synthesis of agrochemicals, materials, and is particularly prominent in drug discovery programs. For instance, it has been used as a substrate for preparing somatostatin sst3 receptor antagonists.[1]

Reaction Diagram: Flavanone Synthesis

Caption: Catalytic condensation to form a flavanone derivative.

Section 5: Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The following information is derived from GHS classifications.[4]

| Category | Information | Source(s) |

| GHS Pictogram | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended to store under an inert gas (nitrogen or argon) at 2-8°C. | [3] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are mandatory. Use in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended. | [1] |

References

- (Reference intentionally omitted as it pertains to the un-found compound)

- (Reference intentionally omitted as it pertains to the un-found compound)

-

Pipzine Chemicals. 6-Methoxy-3-pyridinecarboxaldehyde Technical Information. [Link]

-

PubChem. 6-Methoxypyridine-3-carbaldehyde Compound Summary (CID 3364576). [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 6-Methoxy-3-pyridinecarboxaldehyde | Properties, Uses, Safety, Supplier Info & SDS | Buy High Purity 6-Methoxy Nicotinaldehyde China [pipzine-chem.com]

- 3. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methoxy-Substituted Pyridine Aldehydes: A Comparative Analysis for Drug Discovery Professionals

Abstract: This technical guide addresses the chemical identity and properties of methoxy-substituted pyridine aldehydes, a class of heterocyclic compounds with significant utility in medicinal chemistry. An initial investigation for "6-Methoxy-2-methylnicotinaldehyde" revealed a notable lack of specific data, including a registered CAS number, suggesting it is not a commonly available reagent. This guide pivots to provide an in-depth, comparative analysis of two closely related, commercially available, and well-documented isomers: 6-Methoxynicotinaldehyde (CAS: 65873-72-5) and 6-Methoxy-2-pyridinecarboxaldehyde (CAS: 54221-96-4) . By examining the synthesis, physicochemical properties, spectral data, safety considerations, and applications of these key isomers, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these versatile scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Challenge of Isomeric Specificity

In the field of medicinal chemistry, precise molecular architecture is paramount. The initial query for This compound highlights a common challenge: the existence of numerous structural isomers for substituted heterocyclic scaffolds. While a specific CAS number and dedicated literature for this compound remain elusive, its structure can be inferred as a pyridine ring with a methoxy group at the 6-position, a methyl group at the 2-position, and an aldehyde at the 3-position (the defining feature of a "nicotinaldehyde").

The absence of readily available data for this specific isomer necessitates a pragmatic approach for the research scientist. Understanding the properties and reactivity of closely related, accessible analogues is the logical next step. This guide therefore focuses on the two principal isomers that lack the 2-methyl substituent but share the core 6-methoxypyridine aldehyde framework: one with the aldehyde at the 3-position and one at the 2-position. The electronic and steric differences imparted by the aldehyde's position dramatically influence the molecule's reactivity and its utility as a synthetic intermediate.

Caption: Structural comparison of key methoxypyridine aldehydes.

Core Technical Data: A Comparative Overview

The positioning of the aldehyde group relative to the nitrogen atom and the methoxy group is the primary determinant of the chemical behavior of these isomers. The following tables summarize their key physical and safety properties for easy comparison.

Physicochemical Properties

| Property | 6-Methoxynicotinaldehyde | 6-Methoxy-2-pyridinecarboxaldehyde |

| Synonyms | 6-Methoxy-3-pyridinecarboxaldehyde | 2-Formyl-6-methoxypyridine, 6-Methoxypicolinaldehyde |

| CAS Number | 65873-72-5[1][2] | 54221-96-4[3] |

| Molecular Formula | C₇H₇NO₂[2] | C₇H₇NO₂[3] |

| Molecular Weight | 137.14 g/mol [2] | 137.14 g/mol [3] |

| Appearance | Off-white to light yellow crystalline powder[4] | Colorless to light yellow liquid[5][6][7] |

| Melting Point | 51-54 °C[2] | Not Applicable (Liquid) |

| Boiling Point | 65-70 °C at 12 Torr | 103-104 °C at 20 mmHg[3] |

| Density | ~1.159 g/cm³ (Predicted) | ~1.140 g/mL at 25 °C[3] |

| Solubility | Insoluble in water[8] | Soluble in organic solvents |

| Refractive Index | Not Applicable (Solid) | n20/D 1.532[3] |

Safety & Handling Synopsis

| Hazard Information | 6-Methoxynicotinaldehyde | 6-Methoxy-2-pyridinecarboxaldehyde |

| GHS Pictograms | GHS07 (Harmful/Irritant)[8] | GHS07 (Harmful/Irritant), GHS08 (Health Hazard) |

| Signal Word | Warning[8] | Danger[3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation)[3] |

| Storage | Keep refrigerated under inert gas (nitrogen or Argon) at 2-8°C[1][2] | Store under inert gas, refrigerated. Air sensitive.[5] |

| Incompatible Materials | Strong oxidizing agents, acids[1][10] | Strong oxidizing agents |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US)[8] | Eyeshields, gloves, dust mask type N95 (US)[3] |

Disclaimer: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling any chemical.[1][11][12]

Synthesis & Mechanistic Insights

The synthetic routes to these isomers are dictated by the directing effects of the substituents on the pyridine ring. Understanding these syntheses provides insight into their reactivity and potential impurities.

Synthesis of 6-Methoxynicotinaldehyde (CAS: 65873-72-5)

A prevalent laboratory-scale synthesis involves the lithiation of a brominated precursor followed by formylation.[4] This method leverages the halogen-metal exchange to introduce the aldehyde group at a specific position.

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromo-2-methoxypyridine is used because the bromine at the 5-position can be selectively exchanged with lithium. The methoxy group at the 2-position helps to activate the ring for this reaction.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is an effective and common electrophile for introducing an aldehyde group onto an organolithium species.

Representative Synthetic Protocol:

-

Dissolve 5-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature.

-

Stir the mixture at -78 °C for 90 minutes to ensure complete formation of the lithiated intermediate.[4]

-

Add N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for another 90 minutes.[4]

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers, and concentrate under reduced pressure to yield the product.[4]

Caption: General workflow for the synthesis of 6-Methoxynicotinaldehyde.

Spectroscopic & Analytical Characterization

Structural confirmation is achieved through standard spectroscopic methods.

1H NMR Spectroscopy

For 6-Methoxynicotinaldehyde , the proton NMR spectrum (in DMSO-d₆) shows characteristic peaks: a singlet for the aldehyde proton around δ 9.97 ppm, aromatic protons between δ 6.99-8.77 ppm, and a singlet for the methoxy protons at δ 3.97 ppm.[4]

Infrared (IR) Spectroscopy

Both isomers will exhibit a strong carbonyl (C=O) stretch for the aldehyde group, typically in the range of 1680-1715 cm⁻¹. They will also show C-O stretching for the methoxy group and C=N/C=C stretching characteristic of the pyridine ring.

Mass Spectrometry (MS)

Both compounds have a molecular weight of 137.14 g/mol . High-resolution mass spectrometry should confirm the elemental composition of C₇H₇NO₂. The fragmentation patterns will differ based on the stability of the fragments formed upon ionization, which is influenced by the aldehyde position.

Applications in Medicinal Chemistry & Drug Discovery

The utility of these isomers in drug discovery stems from the reactivity of the aldehyde group, which serves as a versatile synthetic handle for building more complex molecular architectures.

Role of 6-Methoxynicotinaldehyde (3-Aldehyde)

This isomer is a key intermediate for compounds where functionalization is desired at the 3-position of the pyridine ring.

-

Synthesis of Kinase Inhibitors: The aldehyde can be used in condensation reactions to build heterocyclic systems common in kinase inhibitors.

-

Precursor to sst3 Receptor Ligands: It has been utilized as an intermediate in the synthesis of somatostatin sst3 receptor antagonists.[4]

-

Flavanone Synthesis: It serves as a substrate in L-proline-catalyzed condensation reactions to produce flavanones, a class of compounds with diverse biological activities.[4]

Role of 6-Methoxy-2-pyridinecarboxaldehyde (2-Aldehyde)

The proximity of the aldehyde to the ring nitrogen in this isomer offers unique reactivity.

-

Antioxidant Research: It has been used as a starting material to synthesize α-pyridoin derivatives, which have been evaluated for their antioxidant activity.

-

Ligand Development: The 2-formylpyridine motif is a classic bidentate ligand scaffold (N,O-chelation), making this compound a valuable precursor for creating ligands for various metal complexes used in catalysis.[6]

-

General Pharmaceutical Intermediate: It is broadly applied in the synthesis of diverse biologically active molecules and potential drug candidates.[5][6]

Caption: Divergent applications based on aldehyde position.

Conclusion for the Practicing Scientist

While the specific target "this compound" appears to be a rare or non-commercial compound, a wealth of opportunity lies in its structural isomers, 6-Methoxynicotinaldehyde and 6-Methoxy-2-pyridinecarboxaldehyde . The choice between these two key intermediates is a critical decision in a synthetic campaign, driven by the desired final molecular architecture. The 3-aldehyde (nicotinaldehyde) isomer is ideal for building structures extending from the beta-position of the pyridine ring, while the 2-aldehyde (picolinaldehyde) isomer is perfectly suited for creating chelating ligands or structures where interaction with the pyridine nitrogen is desired. This guide provides the core technical data and synthetic context necessary for researchers to make informed decisions when incorporating these valuable heterocyclic building blocks into their drug discovery programs.

References

- ECHEMI. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde SDS, 54221-96-4 Safety Data Sheets.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 6-Methoxy-3-pyridinecarboxaldehyde.

- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97%.

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 6-Methoxy-2-pyridinecarboxaldehyde.

- Benchchem. (n.d.). The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide.

- Guidechem. (n.d.). 6-Methoxynicotinaldehyde 65873-72-5 wiki.

- ChemicalBook. (2025, November 7). 6-Methoxynicotinaldehyde Chemical Properties,Uses,Production.

- Sriramchem. (n.d.). 6-methoxy -2-pyridinecarboxaldehyde.

- Chemsrc. (2025, August 21). 6-Methoxynicotinaldehyde | CAS#:65873-72-5.

- Santa Cruz Biotechnology. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde | CAS 54221-96-4.

- ChemicalBook. (n.d.). 65873-72-5(6-Methoxynicotinaldehyde) Product Description.

- Chem-Impex. (n.d.). 2-Formyl-6-methoxypyridine.

- BLD Pharm. (n.d.). 65873-72-5|6-Methoxynicotinaldehyde.

- Fisher Scientific. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America™.

- ChemicalBook. (2025, August 20). 6-Methoxypyridine-2-carbaldehyde | 54221-96-4.

- CymitQuimica. (n.d.). CAS 65873-72-5: 6-Methoxy-3-pyridinecarboxaldehyde.

- Finetech Industry Limited. (n.d.). 6-Methoxynicotinaldehyde | CAS: 65873-72-5.

- Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET: 2-Pyridinecarboxaldehyde.

- Thermo Scientific Chemicals. (n.d.). 6-Methoxypyridine-2-carboxaldehyde, 96%.

- Fisher Scientific. (n.d.). 6-Phenoxynicotinaldehyde - SAFETY DATA SHEET.

- Guidechem. (n.d.). 6-Methoxynicotinaldehyde 65873-72-5 wiki - Hazard Information.

- Guidechem. (n.d.). What is the production process of 6-Methoxynicotinaldehyde? - FAQ.

- SynZeal. (n.d.). 6-Methoxynicotinaldehyde | 65873-72-5.

- Autechaux. (n.d.). 6-Methoxypyridine-3-carbaldehyde.

- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde.

- Benchchem. (n.d.). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97% - Peer Reviewed Papers.

- Pipzine Chemicals. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.

- ChemBK. (n.d.). CAS 54221-96-4.

- Krackeler Scientific, Inc. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.

- ECHEMI. (n.d.). 54221-96-4, 6-Methoxy-2-pyridinecarboxaldehyde Formula.

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]

- 4. 6-Methoxynicotinaldehyde | 65873-72-5 [chemicalbook.com]

- 5. 6-methoxy -2-pyridinecarboxaldehyde - SRIRAMCHEM [sriramchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. H34432.03 [thermofisher.com]

- 8. 6-Methoxynicotinaldehyde | CAS#:65873-72-5 | Chemsrc [chemsrc.com]

- 9. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Structural Elucidation of 6-Methoxy-2-methylnicotinaldehyde

This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of 6-methoxy-2-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this substituted pyridine derivative. The narrative emphasizes the rationale behind the experimental choices and the logical workflow that transforms raw data into a validated molecular structure.

Introduction: The Significance of Substituted Nicotinaldehydes

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups on the pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its electron-donating methoxy and methyl groups and a reactive aldehyde function, represents a versatile synthetic intermediate for the development of novel chemical entities. Accurate and unambiguous structural confirmation is the foundational cornerstone upon which all subsequent research and development efforts are built. This guide details the multifaceted analytical approach required to achieve this.

The Elucidation Strategy: A Multi-Technique Approach

The structural elucidation of an unknown or novel compound is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic and spectrometric methods is employed, each providing a unique piece of the structural puzzle. For this compound, a logical and efficient workflow involves Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of the atoms.

Caption: A workflow diagram for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Rationale: The initial and most critical step is to determine the molecular weight and, ideally, the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Analysis Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

Data Interpretation: The expected molecular formula for this compound is C₈H₉NO₂. The predicted exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value.

| Parameter | Predicted Value for C₈H₉NO₂ |

| Molecular Formula | C₈H₉NO₂ |

| Monoisotopic Mass | 151.0633 g/mol |

| [M+H]⁺ Exact Mass | 152.0706 g/mol |

| Expected HRMS Result | A measured m/z within a narrow tolerance (e.g., ± 5 ppm) of 152.0706 |

A result from HRMS showing a mass consistent with this value provides strong evidence for the proposed elemental composition, significantly constraining the number of possible structures.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, we expect to see characteristic absorptions for the aldehyde, the aromatic pyridine ring, and the methoxy group.

Experimental Protocol:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. The key is to identify the diagnostic peaks.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3100 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on the pyridine ring.[1] |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methyl (CH₃) and methoxy (OCH₃) groups.[2] |

| ~2820, ~2720 | Weak-Medium | Aldehyde C-H Stretch (Fermi Doublet) | A highly diagnostic pair of peaks for an aldehyde C-H bond. The ~2720 cm⁻¹ peak is particularly indicative.[3][4][5] |

| ~1705 | Strong | Aldehyde C=O Stretch | The strong intensity and position are characteristic of an aromatic aldehyde carbonyl group. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[3][4] |

| ~1600, ~1480 | Medium | Aromatic C=C and C=N Stretch | Typical stretching vibrations for the pyridine ring. |

| ~1250 | Strong | Aryl-O-C Stretch (Asymmetric) | A strong band indicative of the C-O bond of the methoxy group attached to the aromatic ring.[2] |

| ~1030 | Medium | Aryl-O-C Stretch (Symmetric) | The corresponding symmetric stretch of the methoxy group. |

The presence of a strong band around 1705 cm⁻¹ and the characteristic aldehyde C-H stretches are compelling evidence for the aldehyde functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the proton and carbon skeleton. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous elucidation.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded and typically appears as a singlet far downfield. |

| ~8.0 | Doublet (d) | 1H | H4 | Aromatic proton ortho to the aldehyde group and meta to the nitrogen. Deshielded by the aldehyde. Expected to be coupled to H5. |

| ~6.8 | Doublet (d) | 1H | H5 | Aromatic proton meta to the aldehyde and ortho to the methoxy group. Shielded by the methoxy group. Expected to be coupled to H4. |

| ~4.0 | Singlet (s) | 3H | OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |

| ~2.6 | Singlet (s) | 3H | CH₃ | The methyl group at the 2-position is slightly deshielded by the aromatic ring and the adjacent nitrogen. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | The aldehyde carbonyl carbon is characteristically found in this downfield region.[6] |

| ~165 | C6 | The carbon bearing the methoxy group (C-O) is highly deshielded. |

| ~158 | C2 | The carbon bearing the methyl group and adjacent to nitrogen is also significantly deshielded. |

| ~138 | C4 | Aromatic CH carbon, deshielded by the adjacent aldehyde group. |

| ~130 | C3 | The carbon to which the aldehyde is attached. |

| ~110 | C5 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~54 | OCH₃ | The carbon of the methoxy group. |

| ~24 | CH₃ | The carbon of the methyl group at the 2-position. |

2D NMR Spectroscopy: Connecting the Pieces

Rationale: While 1D NMR provides the list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are crucial for assembling the final structure.

Caption: The role of 2D NMR in correlating 1D NMR data to confirm the final structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). The key expected correlation is between the aromatic protons H4 and H5 , confirming their adjacency on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of the protonated carbons:

-

H4 will correlate to C4.

-

H5 will correlate to C5.

-

The OCH₃ protons will correlate to the OCH₃ carbon.

-

The CH₃ protons will correlate to the CH₃ carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment, showing correlations between protons and carbons over two to three bonds. It is instrumental in piecing together the entire molecular framework. Key expected correlations include:

-

The aldehyde proton (CHO ) should show correlations to the quaternary carbon C3 and the aromatic methine carbon C4 .

-

The methyl protons (CH₃ ) should correlate to C2 and C3 , definitively placing the methyl group at the 2-position.

-

The methoxy protons (OCH₃ ) will show a strong correlation to C6 , confirming its position.

-

The aromatic proton H4 will correlate to C2 , C3 , and C5 .

-

The aromatic proton H5 will correlate to C3 , C4 , and C6 .

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical interpretation of data from multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula, and infrared spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the definitive proof of structure, mapping out the precise atomic connectivity. By following this self-validating workflow, researchers can have the utmost confidence in the identity and integrity of their synthesized molecules, enabling the advancement of drug discovery and development programs.

References

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). National Institutes of Health. [Link]

-

Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2021). PubMed. [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). OpenStax. [Link]

-

IR: aldehydes. (n.d.). University of Calgary. [Link]

-

6-Methoxypyridine-3-carbaldehyde. (n.d.). PubChem. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (2016). ResearchGate. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum [chemicalbook.com]

- 5. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

6-Methoxy-2-methylnicotinaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2-methylnicotinaldehyde

Foreword

As a Senior Application Scientist, my focus extends beyond the mere execution of synthetic protocols. It lies in understanding the underlying principles that govern a reaction's success, its scalability, and its reproducibility. This guide is crafted for the discerning researcher and process chemist who requires not just a method, but a strategic understanding of the synthesis of this compound. This key intermediate is a valuable building block in the development of novel pharmaceuticals, and its efficient synthesis is paramount. We will dissect the most effective synthetic strategies, emphasizing the rationale behind procedural choices and providing a framework for troubleshooting and optimization.

Retrosynthetic Analysis and Strategic Overview

A robust synthetic plan begins with a logical retrosynthetic analysis. For a substituted pyridine aldehyde like this compound, several strategic disconnections are viable. The most direct approaches involve installing the aldehyde functionality onto a pre-existing 2-methyl-6-methoxypyridine core.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary strategies:

-

Pathway 1: Direct Formylation: The electrophilic aromatic substitution on the C3 position of the electron-rich 2-methyl-6-methoxypyridine ring. This is often the most step-economical approach.

-

Pathway 2: Oxidation: The oxidation of the corresponding primary alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol. This pathway offers mild reaction conditions for the final step but requires the prior synthesis of the alcohol precursor.[1]

-

Pathway 3: Nitrile Manipulation: The conversion of a nitrile group at the C3 position. This can be achieved via controlled reduction or hydrolysis, often involving an intermediate imine formed through an organometallic addition.[2][3]

This guide will focus primarily on Pathway 1, the Vilsmeier-Haack formylation, as it represents a highly reliable and industrially relevant method. Pathway 2 will be discussed as a viable alternative.

Pathway 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[5][6]

Synthesis of the Precursor: 2-Methyl-6-methoxypyridine

The success of the formylation is contingent on the availability of the starting material, 2-methyl-6-methoxypyridine. A common and scalable route begins with 2,6-dichloropyridine.

Caption: Synthesis of the 2-Methyl-6-methoxypyridine precursor.

Step A: Monomethoxylation The first step involves a nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine. The two chlorine atoms are electronically equivalent, but statistical monosubstitution can be achieved under controlled conditions. Using one equivalent of sodium methoxide in methanol selectively displaces one chloride to yield 2-chloro-6-methoxypyridine.[7][8]

Step B: Methylation Introduction of the methyl group at the C2 position can be accomplished via organometallic cross-coupling reactions. While various methods exist, a Kumada coupling using methylmagnesium bromide and a suitable nickel or palladium catalyst is effective.

The Vilsmeier-Haack Formylation Step

With the precursor in hand, the formylation can proceed. The causality of this reaction is rooted in the generation of a potent, albeit relatively weak, electrophile that selectively attacks the most electron-rich position of the pyridine ring.

Caption: Workflow for the Vilsmeier-Haack formylation.

Mechanism Rationale:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a highly reactive intermediate, which then eliminates a dichlorophosphate anion to generate the electrophilic chloroiminium ion (the Vilsmeier reagent).[6]

-

Electrophilic Attack: The pyridine nitrogen and the methoxy group are both electron-donating. The methoxy group at C6 and the methyl group at C2 activate the pyridine ring towards electrophilic substitution, particularly at the C3 and C5 positions. The C3 position is generally favored due to a combination of electronic and steric factors. The π-electrons of the pyridine ring attack the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is stable until subjected to an aqueous workup. Water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final aldehyde product.[5]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2-Methyl-6-methoxypyridine

-

Phosphorus oxychloride (POCl₃), distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent may be observed.

-

Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Dissolve 2-Methyl-6-methoxypyridine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Very cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by cold water.

-

Basify the mixture to a pH of 8-9 by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Pathway 2: Oxidation of (6-Methoxy-2-methylpyridin-3-yl)methanol

An alternative strategy involves the selective oxidation of the corresponding primary alcohol. This is a two-stage process: synthesis of the alcohol followed by its oxidation.

Synthesis of the Alcohol Precursor

The alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol, can be prepared from the corresponding nicotinate ester via reduction.[1]

-

Esterification: 6-Methoxy-2-methylnicotinic acid (which can be synthesized from the nitrile or via other routes) is esterified, for example, using methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 6-methoxy-2-methylnicotinate.

-

Reduction: The ester is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent such as THF.

Oxidation to the Aldehyde

The key to this step is selecting an oxidant that is mild enough to prevent over-oxidation to the carboxylic acid.

Suitable Oxidizing Agents:

-

Manganese Dioxide (MnO₂): Highly effective for oxidizing allylic and benzylic-type alcohols. The alcohol substrate has a similar electronic structure, making MnO₂ an excellent choice.

-

Dess-Martin Periodinane (DMP): A mild and highly selective reagent for converting primary alcohols to aldehydes.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base like triethylamine. It is effective at low temperatures and avoids heavy metal reagents.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1: Vilsmeier-Haack | Pathway 2: Alcohol Oxidation |

| Step Economy | High (often 2-3 steps from commercial materials) | Moderate (requires synthesis and isolation of the alcohol) |

| Reagent Toxicity/Safety | POCl₃ is highly corrosive and water-reactive. | MnO₂ is a relatively safe solid. DMP is shock-sensitive. Swern oxidation involves toxic gases and cryogenic temperatures. |

| Scalability | Generally scalable, but exotherm and quenching require careful control. | Scalability depends on the chosen oxidant. MnO₂ is scalable; DMP and Swern can be more challenging. |

| Typical Yields | Good to excellent (60-85%). | Good to excellent for the oxidation step (>90%), but overall yield depends on the alcohol synthesis. |

| Purification | Column chromatography is typically required. | Often requires chromatography to remove oxidant byproducts. |

Conclusion

The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack formylation of 2-methyl-6-methoxypyridine. This pathway is robust, high-yielding, and relies on well-understood chemical principles, making it amenable to both laboratory-scale synthesis and larger-scale production. The primary challenges lie in the careful handling of phosphorus oxychloride and managing the exotherm during reagent addition and quenching. The alternative pathway through the oxidation of (6-methoxy-2-methylpyridin-3-yl)methanol provides a valuable orthogonal strategy, particularly when milder final-step conditions are required or when the corresponding nicotinic acid or ester derivatives are more readily available. The choice of pathway will ultimately depend on the specific constraints of the project, including scale, available starting materials, and safety infrastructure.

References

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Cole, D. C., et al. (2017). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 8(7), 747–752. Available from: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubMed. (2000). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of Heterocyclic Chemistry, 37(4), 921-925. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

SlidePlayer. (n.d.). (48) methyl-6-methylnicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1639–1689. Available from: [Link]

-

PubMed Central (PMC). (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 20(7), 783–792. Available from: [Link]

-

Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Retrieved from [Link]

-

MDPI. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 10(10), 1133. Available from: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 62(17), 7945–7961. Available from: [Link]

-

PubChem. (n.d.). (6-methoxy-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

-

YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

-

ResearchGate. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

-

MDPI. (2014). Formylation of Amines. Molecules, 19(6), 7686–7709. Available from: [Link]

- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.

-

PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (6-Methoxy-5-(p-tolyl)pyridin-3-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 50(6), 669–671. Available from: [Link]

-

RSC Publishing. (1986). Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications, (1), 4–5. Available from: [Link]

-

PubMed. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 50(6), 669–671. Available from: [Link]

Sources

- 1. PubChemLite - (6-methoxy-2-methylpyridin-3-yl)methanol (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-クロロ-6-メトキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

Discovery of 6-Methoxy-2-methylnicotinaldehyde

An In-depth Technical Guide to 6-Methoxy-2-methylnicotinaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This compound is a functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a reactive aldehyde, an electron-donating methoxy group, and a methyl group on the pyridine core makes it an attractive starting material for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, characterization data, and a discussion of its potential applications as a precursor to novel therapeutic agents. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its synthesis and utility can be inferred from established methodologies for analogous structures.

Introduction and Chemical Significance

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (Figure 1) presents a unique combination of functional groups that are highly valuable for synthetic chemists. The aldehyde group serves as a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The methoxy group, as an electron-donating substituent, can influence the reactivity of the pyridine ring and provide a potential metabolic site. The methyl group can also play a role in steric interactions with biological targets.

Given the prevalence of substituted pyridines in drug candidates, this compound is a promising intermediate for the synthesis of novel compounds targeting a range of diseases. Its structure suggests potential for derivatization into kinase inhibitors, central nervous system (CNS) agents, and other classes of therapeutics.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be logically approached from commercially available starting materials, such as substituted picolines. A plausible and efficient synthetic route is outlined below, drawing upon established methods for the functionalization of pyridine rings.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of this compound points towards a 2,6-disubstituted pyridine precursor. A feasible forward synthesis involves the selective oxidation of a primary alcohol, which in turn can be prepared from a corresponding ester. This ester can be synthesized from a commercially available hydroxypyridine.

Step-by-Step Experimental Protocol

Step 1: Methylation of 6-hydroxy-2-methylnicotinic acid

A common starting material for this synthesis is 6-hydroxy-2-methylnicotinic acid. The first step involves the protection of the carboxylic acid via esterification, followed by methylation of the hydroxyl group.

-

To a solution of 6-hydroxy-2-methylnicotinic acid (1 eq.) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl ester with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude methyl 6-hydroxy-2-methylnicotinate is then dissolved in a suitable solvent like DMF, and sodium hydride (1.1 eq.) is added portion-wise at 0 °C.

-

After stirring for 30 minutes, methyl iodide (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to give methyl 6-methoxy-2-methylnicotinate.

Step 2: Reduction of the Ester to the Alcohol

The methyl ester is then reduced to the corresponding primary alcohol using a suitable reducing agent.

-

To a solution of methyl 6-methoxy-2-methylnicotinate (1 eq.) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq.) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting solid and wash with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated to yield (6-methoxy-2-methylpyridin-3-yl)methanol.

Step 3: Oxidation of the Alcohol to the Aldehyde

The final step is the selective oxidation of the primary alcohol to the desired aldehyde.

-

To a solution of (6-methoxy-2-methylpyridin-3-yl)methanol (1 eq.) in dichloromethane, add Dess-Martin periodinane (1.2 eq.) at room temperature.

-

Stir the reaction for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization and Data

The successful synthesis of this compound would be confirmed through standard analytical techniques. The expected data is summarized in the table below, based on the analysis of structurally similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.2 ppm), aromatic protons on the pyridine ring, the methoxy group (~3.9-4.1 ppm), and the methyl group (~2.5-2.7 ppm). |

| ¹³C NMR | Peaks for the aldehyde carbonyl carbon (~190-195 ppm), aromatic carbons, the methoxy carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O stretch of the methoxy group, and C=N/C=C stretches of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₉NO₂ (151.16 g/mol ). |

Potential Applications in Drug Discovery

The chemical architecture of this compound makes it a valuable scaffold for the development of a wide range of biologically active molecules.

As a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The aldehyde functionality of this compound can be readily converted into various functional groups that can interact with the hinge region of a kinase domain. For instance, reductive amination can be used to introduce a variety of amine-containing side chains, which are common in kinase inhibitors.

In the Synthesis of CNS-Active Agents

The pyridine scaffold is also present in numerous drugs targeting the central nervous system. The methoxy group can enhance blood-brain barrier permeability. The aldehyde can be used to construct more complex heterocyclic systems, such as quinolines and isoquinolines, which are known to possess a wide range of CNS activities. For example, the Doebner reaction could be employed to synthesize quinoline derivatives.[1]

In the Development of P-glycoprotein Inhibitors

Substituted quinolines, which can be synthesized from precursors like this compound, have been investigated as P-glycoprotein (P-gp) inhibitors.[1][2] P-gp is a transporter protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. Inhibiting P-gp can enhance the efficacy of anticancer drugs.

Conclusion

While the formal discovery of this compound is not well-documented, its synthetic accessibility and the versatile reactivity of its functional groups make it a highly valuable, yet likely under-explored, building block for medicinal chemistry. The proposed synthetic route provides a reliable method for its preparation, and the discussion of its potential applications highlights its promise as a starting point for the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the utility of this compound in their synthetic endeavors.

References

-

Jubilant Pharma. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

-

Asadikaram, G., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 415-428. Available at: [Link]

-

Eureka | Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. Available at: [Link]

-

PubChem. 6-Methoxy-2-naphthaldehyde. Available at: [Link]

-

PubChem. 6-Methoxypyridine-3-carbaldehyde. Available at: [Link]

- Google Patents. WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.

-

ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. Available at: [Link]

-

PubMed. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available at: [Link]

-

PubMed. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Available at: [Link]

-

PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available at: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

-

MDPI. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylnicotinaldehyde

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-methoxy-2-methylnicotinaldehyde (C₈H₉NO₂), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While publicly available experimental spectral data for this specific compound is limited, this document leverages foundational spectroscopic principles and comparative data from related isomers to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and robust experimental protocols required for its empirical validation.

Introduction and Molecular Structure

This compound is a pyridine-based heterocyclic compound featuring three key functional groups: an aldehyde, a methoxy group, and a methyl group. These substituents on the pyridine core create a unique electronic and steric environment, making it a potentially valuable building block for the synthesis of complex pharmaceutical agents. The precise confirmation of its molecular structure is paramount for any research or development application, a task for which spectroscopic methods are indispensable.

The structural integrity and purity of a synthesized batch of this compound must be rigorously established. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification and quality control. This guide will deconstruct the predicted spectroscopic signature of this compound, providing a benchmark for researchers who may synthesize this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different hydrogen environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group, appearing significantly downfield. |

| ~7.95 | Doublet (d) | 1H | H-4 | This proton is ortho to the electron-withdrawing aldehyde group, resulting in a downfield shift. It will be split by the adjacent H-5 proton. |

| ~6.80 | Doublet (d) | 1H | H-5 | This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It is split by the adjacent H-4 proton. |

| ~4.05 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are in a shielded environment and typically appear as a sharp singlet around 3.8-4.1 ppm. |

| ~2.70 | Singlet (s) | 3H | Ar-CH₃ | Protons on a methyl group attached to an aromatic ring are deshielded compared to aliphatic methyls and appear as a singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the eight unique carbon atoms in the structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |

| ~165 | C-6 | The carbon atom attached to the electronegative oxygen of the methoxy group (C6) is significantly deshielded. |

| ~158 | C-2 | The carbon atom bearing the methyl group (C2) is also deshielded due to its position on the pyridine ring. |

| ~140 | C-4 | Aromatic CH carbon, shifted downfield due to its proximity to the aldehyde group. |

| ~125 | C-3 | The quaternary carbon to which the aldehyde is attached. |

| ~112 | C-5 | Aromatic CH carbon, shifted upfield due to the electron-donating effect of the adjacent methoxy group. |

| ~54 | -OCH₃ | The carbon of the methoxy group is shielded compared to aromatic carbons. |

| ~24 | Ar-CH₃ | The carbon of the ring-attached methyl group appears in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (e.g., Bruker 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2820 & ~2720 | Medium, Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705 | Strong | C=O Stretch | Aldehyde (-CHO) |

| ~1590, ~1470 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) |

| ~1030 | Strong | C-O-C Symmetric Stretch | Aryl Ether (-OCH₃) |

| 2980-2850 | Medium-Weak | C-H Stretch | -CH₃ groups |

Causality in Interpretation: The strong absorption around 1705 cm⁻¹ is highly diagnostic for the aldehyde's carbonyl group. The presence of two weaker bands in the 2700-2850 cm⁻¹ region (a Fermi doublet) is also a classic indicator of an aldehyde C-H bond. The strong bands between 1030-1250 cm⁻¹ are characteristic of the aryl ether linkage of the methoxy group.

Comparative Analysis: 6-methoxynicotinaldehyde

For comparison, the isomer 6-methoxynicotinaldehyde (CAS 65873-72-5) lacks the 2-methyl group. Its reported IR spectrum shows key peaks that can be compared to our predictions.[1] The carbonyl stretch and methoxy C-O stretches would be expected in very similar positions. The primary difference would be the absence of C-H stretching and bending modes associated with the 2-methyl group, simplifying the aliphatic C-H region (~2980 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Background Spectrum: Clean the ATR crystal (typically diamond or ZnSe) with isopropanol. Acquire a background spectrum to subtract atmospheric and crystal absorbances.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. This is critical for a high-quality spectrum.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The software automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Predicted Mass Spectrum (Electron Ionization - EI)

For this compound (C₈H₉NO₂):

-

Molecular Weight: 151.17 g/mol

-

Exact Mass: 151.0633 Da

-

Predicted Molecular Ion (M⁺•): m/z = 151 (This should be a prominent peak).

Plausible Fragmentation Pathway: Under EI conditions, the molecular ion will fragment in predictable ways. The most likely fragmentations involve the loss of stable neutral molecules or radicals from the aldehyde and methoxy groups.

-

Loss of Aldehyde Hydrogen: [M-H]⁺ → m/z = 150. This results in a stable acylium ion.

-

Loss of Carbon Monoxide: [M-CO]⁺ → m/z = 123. A common fragmentation for aldehydes.

-

Loss of Methyl Radical from Methoxy Group: [M-CH₃]⁺ → m/z = 136. Loss from the ether linkage.

-

Loss of Formaldehyde from Methoxy Group: [M-CH₂O]⁺ → m/z = 121. A characteristic fragmentation for methoxy-substituted pyridines.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Experimental Protocol: LC-MS (ESI)

For a less destructive ionization method that typically provides a strong protonated molecular ion peak [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation (e.g., Waters Acquity UPLC with TQD Mass Spectrometer):

-

Use a C18 column for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.

-

Flow Rate: 0.4 mL/min.

-

-

MS Settings (Positive Ion ESI):

-

Ionization Mode: Electrospray Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 500 °C.

-

-

Data Analysis: Look for the [M+H]⁺ ion at m/z = 152.0711. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.

Integrated Analytical Workflow

A robust characterization strategy integrates all three techniques to build a cohesive and validated structural assignment.

Caption: Integrated workflow for synthesis and characterization.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic characterization of this compound. By outlining the expected data from ¹H NMR, ¹³C NMR, IR, and MS, and providing standardized protocols for their acquisition, it serves as a vital resource for any scientist working with this molecule. The comparison with known isomers highlights the subtle but significant spectral shifts that arise from positional changes of substituents. The ultimate confirmation of these predictions awaits empirical synthesis and analysis, for which this document provides a comprehensive roadmap to ensure data of the highest quality and integrity.

References

-

Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: [Link] (Note: This source provides general experimental protocols for spectroscopic analysis).

-

PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

An In-depth Technical Guide to 6-Methoxy-2-methylnicotinaldehyde: Physicochemical Properties, Synthesis, and Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a methoxy, a methyl, and an aldehyde group on the pyridine core provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic route, a detailed experimental protocol for its characterization, and a discussion of its potential applications in drug discovery, drawing upon data from structurally related analogs.

Introduction

Substituted pyridine aldehydes are a pivotal class of heterocyclic compounds in the realm of drug discovery and development. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, while the pyridine ring, a common motif in biologically active molecules, can engage in crucial interactions with biological targets. The incorporation of a methoxy and a methyl group, as in the case of this compound, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent scaffold, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs to provide a robust predictive profile of the molecule. This approach allows for a well-informed starting point for researchers intending to synthesize and utilize this compound in their work.

Physicochemical Properties

The physical and chemical properties of this compound can be inferred from its isomers and other related pyridine aldehydes. The data presented in Table 1 is a compilation of experimental values for analogous compounds and predicted values for the title compound.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for this compound | Experimental Value for 6-Methoxynicotinaldehyde[1] | Experimental Value for 6-Methoxy-2-pyridinecarboxaldehyde[2] | Experimental Value for 2-Methylnicotinaldehyde[3] |

| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO |

| Molecular Weight | 151.16 g/mol | 137.14 g/mol | 137.14 g/mol | 121.14 g/mol |